[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
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Overview
Description
The compound “[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine” is a complex organic molecule. It contains a bicyclic pentane structure, which is a type of cycloalkane that consists of two three-membered rings . The compound also includes a hydrazine group, which is an organic compound with the formula NH2NH2 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar structures often involves reactions such as nucleophilic addition or ring-opening reactions . For instance, P-centered nucleophiles reacting with bicyclobutanes have been used for the synthesis of cyclobutyl phosphines .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the bicyclic pentane and hydrazine groups. Bicyclic pentane is a four-membered carbocycle with a bridging C (1)-C (3) bond . Hydrazine is a simple pnictogen hydride, and is a powerful reducing agent .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse due to the presence of the reactive hydrazine group and the strained bicyclic pentane structure. These structures are highly strained, allowing them to participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .Properties
IUPAC Name |
[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c1-8-4-9(13)2-3-10(8)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOXEHXRODTGSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C23CC(C2)(C3)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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